1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine
Description
1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring, which is further connected to a methanamine group substituted with a methoxyindan
Properties
IUPAC Name |
1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-29-23-13-18-7-4-6-17(18)12-20(23)15-25-14-19-8-5-11-26-24(19)28-16-27-21-9-2-3-10-22(21)28/h2-3,5,8-13,16,25H,4,6-7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPPJDCINHENJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)CNCC3=C(N=CC=C3)N4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole ring, followed by the introduction of the pyridine moiety. The final steps involve the attachment of the methanamine group and the methoxyindan substituent. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(1H-benzimidazol-2-yl)ethanol: A simpler benzimidazole derivative with different biological properties.
3-(1H-imidazo[4,5-b]pyridin-2-yl)-1H-indole: Another compound featuring a similar core structure but with different substituents and applications
Uniqueness
1-[2-(benzimidazol-1-yl)pyridin-3-yl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
